molecular formula C15H13ClN2O6S B2716457 2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid CAS No. 1009582-33-5

2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid

Cat. No.: B2716457
CAS No.: 1009582-33-5
M. Wt: 384.79
InChI Key: ZIGPOBPABDVHLT-UHFFFAOYSA-N
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Description

2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid is an organic compound that features a complex structure with multiple functional groups This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the nitration of an aromatic ring followed by sulfonation and subsequent coupling with a phenylpropanoic acid derivative. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfonation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets. The nitro and sulfonamido groups can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-4-nitrobenzenesulfonamido)-3-phenylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both nitro and sulfonamido groups allows for a wide range of chemical modifications and applications, setting it apart from other similar compounds .

Properties

IUPAC Name

2-[(2-chloro-4-nitrophenyl)sulfonylamino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O6S/c16-12-9-11(18(21)22)6-7-14(12)25(23,24)17-13(15(19)20)8-10-4-2-1-3-5-10/h1-7,9,13,17H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGPOBPABDVHLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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